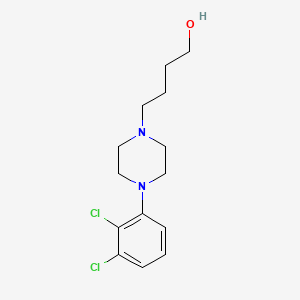
4-(2,3-Dichlorphenyl)-1-Piperazinbutanol
Übersicht
Beschreibung
“4-(2,3-Dichlorophenyl)-1-piperazinebutanol” is a chemical compound. It is a novel process for the preparation of trans-N- {4- [2- [4- ](https://patents.google.com/patent/WO2019016828A1/en).
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-(2,3-Dichlorophenyl)-1-piperazinebutanol”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “4-(2,3-Dichlorophenyl)-1-piperazinebutanol” can be analyzed using Density Functional Theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies .Chemical Reactions Analysis
The chemical reactions involving “4-(2,3-Dichlorophenyl)-1-piperazinebutanol” can be complex. For example, it can be involved in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-(2,3-Dichlorphenyl)-1-Piperazinbutanol: wurde auf seine potenziellen Antitumoreigenschaften untersucht. Untersuchungen zeigen, dass Verbindungen mit dieser Struktur Tyrosinkinase-Rezeptoren hemmen können, die oft an Wachstum und Ausbreitung von Krebszellen beteiligt sind . Durch das Targeting dieser Rezeptoren könnte die Verbindung als Grundlage für die Entwicklung neuer Krebsmedikamente dienen.
Pharmakologische Anwendungen
In der Pharmakologie wird This compound als Vorläufer bei der Synthese verschiedener Arzneimittel, wie z. B. Aripiprazol, erkannt . Aripiprazol ist ein Antipsychotikum, das zur Behandlung von Erkrankungen wie Schizophrenie und bipolarer Störung eingesetzt wird, was die Bedeutung der Verbindung in der Behandlung psychischer Erkrankungen zeigt.
Biochemische Forschung
Biochemisch war diese Verbindung in Studien im Zusammenhang mit Enzyminhibition beteiligt. Es wurde gezeigt, dass es als partieller Agonist von Dopamin-D2- und D3-Rezeptoren wirkt , was es in der Forschung zu neurologischen Erkrankungen und der Entwicklung von Behandlungen, die eine dopaminerge Modulation erfordern, wertvoll machen könnte.
Materialwissenschaften
In den Materialwissenschaften wurden Derivate von This compound zur Herstellung von Gerüsten für die weitere chemische Derivatisierung verwendet . Diese Gerüste können bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien eingesetzt werden, darunter Elektronik und Nanotechnologie.
Analytische Chemie
Analytische Chemiker haben This compound als Standard für die pharmazeutische Verunreinigungsanalyse verwendet . Seine Rolle bei der Sicherstellung der Qualität und Sicherheit von Arzneimitteln ist entscheidend, da es bei der Identifizierung und Quantifizierung von Verunreinigungen in Arzneimittelformulierungen hilft.
Organische Chemie
In der organischen Chemie ist die Struktur der Verbindung für die Untersuchung der Isomerisierung und die Synthese von Piperazinderivaten von Interesse . Diese Derivate sind in einer Vielzahl von biologischen und pharmazeutischen Aktivitäten wichtig, was die Verbindung zu einem Schlüsselthema in der synthetischen organischen Forschung macht.
Wirkmechanismus
The mechanism of action of DCPB is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the activity of certain hormones, such as angiotensin-converting enzyme (ACE). It is also believed to interact with certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPB are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the activity of certain hormones, such as angiotensin-converting enzyme (ACE). It is also believed to interact with certain receptors, such as the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DCPB in laboratory experiments is its relatively low cost and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using DCPB in laboratory experiments. It is not very soluble in water, which may limit its use in certain experiments. In addition, its mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DCPB. First, more research is needed to better understand its mechanism of action. In addition, further research is needed to explore its potential applications in drug development. Additionally, further research is needed to explore its potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. Finally, further research is needed to explore its potential applications in the development of new dyes and other compounds.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19/h3-5,19H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMWDBARFJWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657868 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870765-38-1 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-Dichlorophenyl)-1-piperazinebutanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX7MZ7UFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)

![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)


![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)



